molecular formula C20H24N2S B10782086 Sdz-glc-756

Sdz-glc-756

货号 B10782086
分子量: 324.5 g/mol
InChI 键: JVCCQRRESBKGJS-ATZDWAIDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SDZ-GLC-756: is a novel octahydrobenzo[g]quinoline derivative. It has been studied for its unique pharmacological properties, particularly its opposing effects on dopamine D1 and D2 receptors. This compound is known for its potential therapeutic applications in treating conditions such as glaucoma and other eye diseases .

准备方法

The synthesis of SDZ-GLC-756 involves multiple steps, starting with the preparation of the octahydrobenzo[g]quinoline core. The reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .

化学反应分析

SDZ-GLC-756 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

SDZ-GLC-756 has been extensively studied for its scientific research applications, including:

    Chemistry: It serves as a tool to study the linkage between dopamine D1 and D2 receptors.

    Biology: The compound has been used to investigate the effects on cellular adenosine 3’, 5’-cyclic monophosphate (cAMP) and tumor necrosis factor alpha (TNF-alpha) production.

    Medicine: this compound has shown potential in lowering intraocular pressure in patients with glaucoma and ocular hypertension.

    Industry: Its unique properties make it a candidate for developing new pharmacological treatments

作用机制

SDZ-GLC-756 exerts its effects through its interaction with dopamine receptors. It acts as an antagonist at dopamine D1 receptors and an agonist at dopamine D2 receptors. This dual action results in the inhibition of dopamine-sensitive adenylate cyclase and the stimulation of electrically evoked acetylcholine release. The compound’s effects on prolactin secretion and circling behavior in animal models further highlight its complex mechanism of action .

相似化合物的比较

SDZ-GLC-756 is unique in its dual action on dopamine receptors. Similar compounds include:

    SCH23390: A selective dopamine D1 receptor antagonist.

    Bromocriptine: A selective dopamine D2 receptor agonist.

    Quinpirole: Another dopamine D2 receptor agonist.

Compared to these compounds, this compound’s ability to act on both dopamine D1 and D2 receptors sets it apart, making it a valuable tool for studying the interactions between these receptors .

属性

分子式

C20H24N2S

分子量

324.5 g/mol

IUPAC 名称

(3R,4aR,10aR)-1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline

InChI

InChI=1S/C20H24N2S/c1-22-13-15(14-23-20-8-4-5-9-21-20)10-18-11-16-6-2-3-7-17(16)12-19(18)22/h2-9,15,18-19H,10-14H2,1H3/t15-,18-,19-/m1/s1

InChI 键

JVCCQRRESBKGJS-ATZDWAIDSA-N

手性 SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CC=CC=C3C2)CSC4=CC=CC=N4

规范 SMILES

CN1CC(CC2C1CC3=CC=CC=C3C2)CSC4=CC=CC=N4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。